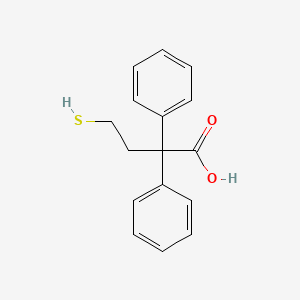![molecular formula C44H86NO8P B13753181 (2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is a phosphatidylcholine compound, which is a type of phospholipid. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by the presence of stearoyl and oleoyl acyl groups at positions 1 and 2, respectively, on the glycerol backbone, with a phosphorylcholine group attached to the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine typically involves the esterification of glycerol with stearic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphorylcholine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific lipases are used to catalyze the esterification reactions. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, large-scale production may utilize continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerophosphorylcholine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions, along with specific enzymes like phospholipases, are commonly employed for hydrolysis.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts and controlled reaction environments.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free stearic acid, oleic acid, and glycerophosphorylcholine.
Substitution: Compounds with modified phosphorylcholine groups.
Scientific Research Applications
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine involves its integration into cell membranes, where it contributes to membrane fluidity and stability. The compound can interact with membrane proteins and influence signaling pathways by modulating the local lipid environment. Its phosphorylcholine group can also participate in interactions with other biomolecules, affecting various cellular processes .
Comparison with Similar Compounds
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with the phosphorylcholine group at the third position.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Contains a phosphoserine group instead of phosphorylcholine.
Uniqueness: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is unique due to its specific acyl group arrangement and the presence of the phosphorylcholine group at the first position. This configuration can influence its behavior in biological membranes and its interactions with other molecules, making it distinct from other similar phospholipids .
Properties
Molecular Formula |
C44H86NO8P |
|---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(2S)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m0/s1 |
InChI Key |
ATHVAWFAEPLPPQ-FLHXZNPISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


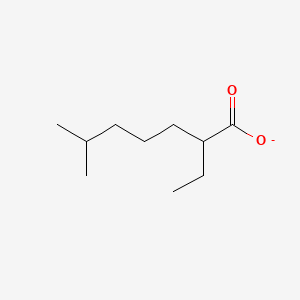
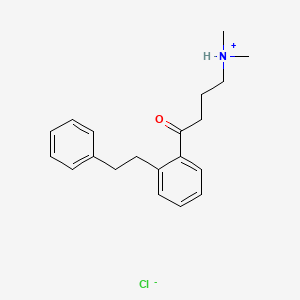
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
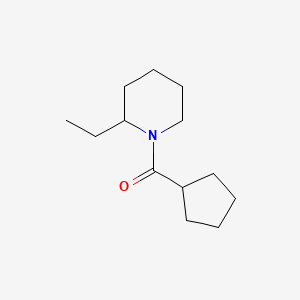
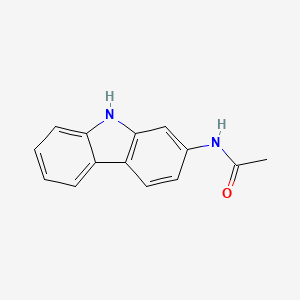

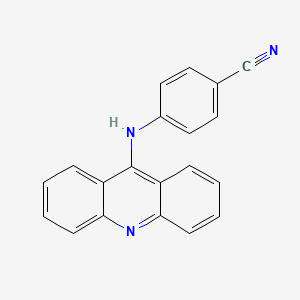


![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

